3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile
Overview
Description
“3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile” is a compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The molecular weight of this compound is 215.17 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one study reported the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The InChI code for this compound is 1S/C9H5N5O2/c10-4-7-1-2-8 (9 (3-7)14 (15)16)13-6-11-5-12-13/h1-3,5-6H .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 215.17 .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
It’s worth noting that 1,2,4-triazoles, which share a similar structure, act by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
Based on the known effects of similar compounds, it’s likely that this compound affects the ergosterol biosynthesis pathway .
Pharmacokinetics
It’s known that the introduction of the azoxy group into a molecule improves its oxygen balance and increases the enthalpy of formation .
Result of Action
Based on the known effects of similar compounds, it’s likely that this compound disrupts the integrity of fungal membranes by inhibiting the biosynthesis of ergosterol .
Action Environment
It’s worth noting that compounds with similar structures are thermally stable and exhibit acceptable densities .
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-4-7-1-2-8(9(3-7)14(15)16)13-6-11-5-12-13/h1-3,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWZGQAOSBAPRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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